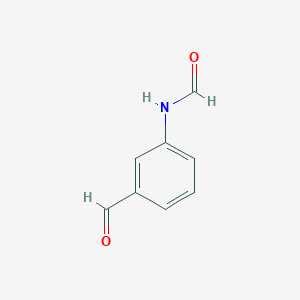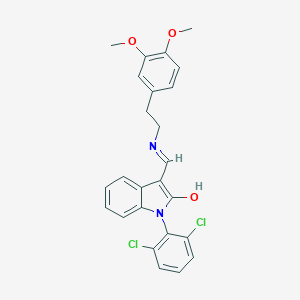
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-, also known as DMDD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDD is a synthetic compound that can be prepared through a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, survival, and inflammation. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
生化学的および生理学的効果
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been shown to induce cell cycle arrest in the G2/M phase, which is associated with DNA damage and apoptosis. In addition, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to induce DNA damage and inhibit DNA repair, which may contribute to its antitumor activity.
実験室実験の利点と制限
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to induce apoptosis and inhibit cell proliferation. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- also exhibits low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has several limitations, including its poor solubility in water and its limited stability in biological fluids, which may affect its pharmacokinetics and bioavailability.
将来の方向性
There are several future directions for the study of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-, including its optimization for clinical use, its mechanism of action, and its potential applications in various diseases. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be further optimized for clinical use by improving its pharmacokinetics and bioavailability and by developing new formulations and delivery methods. The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be further elucidated by studying its interactions with specific enzymes and signaling pathways involved in cancer and inflammation. Finally, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- may be studied for its potential applications in various diseases, including viral infections, inflammatory diseases, and neurodegenerative diseases.
合成法
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- can be synthesized through a specific synthesis method that involves the reaction of 2,6-dichlorobenzaldehyde with 3,4-dimethoxyphenethylamine in the presence of a base catalyst. The resulting product is then treated with indole-2-one to obtain 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)-. This synthesis method has been optimized to produce 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- in high yields and purity and can be easily scaled up for industrial applications.
科学的研究の応用
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has also been studied for its potential antiviral activity, with promising results against several viruses, including herpes simplex virus and human cytomegalovirus. In addition, 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory diseases.
特性
CAS番号 |
172371-93-6 |
|---|---|
製品名 |
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(3,4-dimethoxyphenyl)ethyl)amino)methylene)-, (Z)- |
分子式 |
C25H22Cl2N2O3 |
分子量 |
469.4 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]indol-2-ol |
InChI |
InChI=1S/C25H22Cl2N2O3/c1-31-22-11-10-16(14-23(22)32-2)12-13-28-15-18-17-6-3-4-9-21(17)29(25(18)30)24-19(26)7-5-8-20(24)27/h3-11,14-15,30H,12-13H2,1-2H3 |
InChIキー |
MMZDDUIOYDIGMU-SDXDJHTJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCN/C=C\2/C3=CC=CC=C3N(C2=O)C4=C(C=CC=C4Cl)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



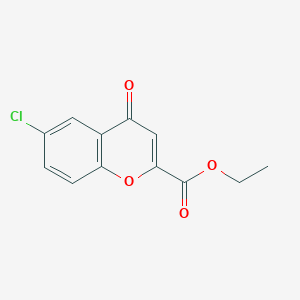
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
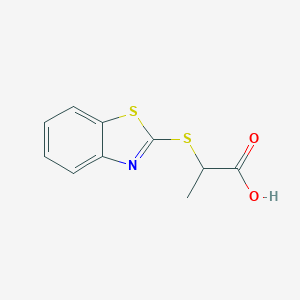
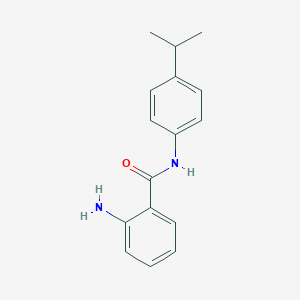
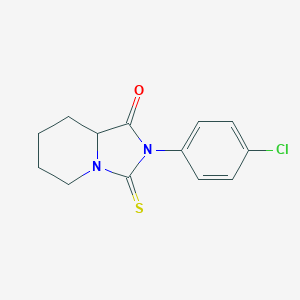

![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)


![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

